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Compound of Interest

Compound Name: Dixylyl disulphide

Cat. No.: B1683433

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dixylyl
disulfide, with a focus on the common isomer, bis(2,4-dimethylphenyl) disulfide. It includes
available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, detailed experimental protocols for acquiring such data, and a workflow for spectroscopic
analysis. This document is intended to serve as a valuable resource for the identification,
characterization, and quality control of dixylyl disulfide in research and development settings.

Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for bis(2,4-
dimethylphenyl) disulfide. Due to the limited availability of published spectra for this specific
isomer, data from closely related analogs are provided for comparative purposes where
necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data of Bis(2,4-dimethylphenyl) Disulfide
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Coupling

Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz

7.46 d 7.9 2H Ar-H

7.07 S - 2H Ar-H

7.01 d 7.5 2H Ar-H

2.45 S - 6H Ar-CHs

2.37 S - 6H Ar-CHs

Solvent: CDClIs,
Reference:
Tetramethylsilan

e (TMS) at 0.00
ppm.

Table 2: 13C NMR Spectroscopic Data of a Related Compound (Bis(4-tert-butyl-2,6-
dimethylphenyl) disulfide)

While specific 33C NMR data for bis(2,4-dimethylphenyl) disulfide is not readily available in the

searched literature, the following data for a structurally similar compound is provided for

reference. The chemical shifts for bis(2,4-dimethylphenyl) disulfide are expected to be in a

similar range.

© 2025 BenchChem. All rights reserved.

2/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8) ppm Assignment
152.7 Ar-C

143.1 Ar-C

131.9 Ar-C

125.3 Ar-CH

34.7 C(CHs)3

315 C(CHs)3

22.0 Ar-CHs

Solvent: CDCIs. Data is for a reference
compound and not bis(2,4-dimethylphenyl)
disulfide.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectroscopic Data for Bis(2,4-dimethylphenyl) Disulfide

Specific experimental IR spectra with peak assignments for bis(2,4-dimethylphenyl) disulfide
are not widely published. The following table is based on characteristic vibrational frequencies
for functional groups present in the molecule.
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Wavenumber (cm~?) Intensity Assignment
3100-3000 Medium Aromatic C-H Stretch
_ Aliphatic C-H Stretch (from

2980-2850 Medium-Strong

methyl groups)
1610-1580 Medium-Strong Aromatic C=C Stretch
1490-1450 Medium-Strong Aromatic C=C Stretch
1465-1435 Medium C-H Bend (methyl)

C-H Out-of-plane Bend
880-800 Strong )

(substituted benzene)
550-450 Weak S-S Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for Bis(2,4-dimethylphenyl)

Disulfide (Electron lonization - El)

Detailed experimental mass spectra for bis(2,4-dimethylphenyl) disulfide are not readily

available. The predicted fragmentation pattern under electron ionization is presented below,

based on the known behavior of diaryl disulfides.

m/z Predicted Fragment

274 [M]* (Molecular lon)

137 [CsHaS]* (Cleavage of the S-S bond)

105 [CsHo]* (Loss of sulfur from the CsHoS
fragment)

91 [C7H7]* (Tropylium ion, from rearrangement)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra for structural elucidation.
Methodology:
e Sample Preparation:

o Weigh approximately 5-10 mg of the dixylyl disulfide sample.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-
d, CDCIs) in a clean, dry NMR tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

e Instrument Parameters (General):
o Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
o Nuclei: *H and 3C.
o Temperature: Standard probe temperature (e.g., 298 K).
e 1H NMR Acquisition:
o Pulse Program: Standard single-pulse experiment.
o Spectral Width: Approximately 12-16 ppm.
o Acquisition Time: 2-4 seconds.
o Relaxation Delay: 1-5 seconds.
o Number of Scans: 8-16, depending on the sample concentration.
e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
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[e]

Spectral Width: Approximately 200-250 ppm.

(¢]

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 1024 or more, as the 13C nucleus is less sensitive.

» Data Processing:

[¢]

Apply a Fourier transform to the acquired free induction decay (FID).

[e]

Phase correct the spectrum.

Perform baseline correction.

o

[¢]

Calibrate the chemical shift scale using the internal standard (TMS).

[e]

Integrate the signals in the *H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
e Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable
solvent (e.qg., isopropanol) and allowing it to dry completely.

e Background Spectrum:

o Acquire a background spectrum of the empty ATR crystal. This will be automatically
subtracted from the sample spectrum to remove interference from atmospheric CO2z and
water vapor.

e Sample Analysis:
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o Place a small amount of the solid dixylyl disulfide sample directly onto the ATR crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

o Acquire the IR spectrum.

e Instrument Parameters (General):

o

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

[¢]

Spectral Range: Typically 4000-400 cm~1.

Resolution: 4 cm~1.

[e]

Number of Scans: 16-32.

[e]

» Data Processing:
o The software will automatically perform the background subtraction.

o Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron lonization - EI):
e Sample Introduction:

o Introduce a small amount of the dixylyl disulfide sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC).

o For direct insertion, the sample is placed in a capillary tube and heated to induce
vaporization into the ion source.

e |onization:
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o The vaporized sample molecules are bombarded with a high-energy electron beam
(typically 70 eV).

o This causes the molecules to ionize and fragment.

e Mass Analysis:

o The resulting ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection:

o The separated ions are detected, and a mass spectrum is generated, plotting ion intensity
versus m/z.

e Data Analysis:
o Identify the molecular ion peak ([M]*).

o Analyze the fragmentation pattern to identify characteristic fragment ions, which can
provide structural information.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of a
compound like dixylyl disulfide.
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Spectroscopic Analysis Workflow for Dixylyl Disulfide

Sample Preparation

Synthesis & Purification of Dixylyl Disulfide

/pectrosco oic Analysx
Y

NMR Spectroscopy
(H, 1) IR Spectroscopy Mass Spectrometry
/ Data Interpretation \
Y
NMR Spectra IR Spectrum Mass Spectrum
(Chemical Shifts, Coupling, Integration) (Functional Group Identification) (Molecular Weight, Fragmentation)

Structural Elucidation

Structure Confirmation of Dixylyl Disulfide

Click to download full resolution via product page

Spectroscopic analysis workflow.

This workflow begins with the purified compound, which then undergoes parallel analysis by
NMR, IR, and MS. The data from each technique provides complementary information. NMR
spectroscopy reveals the chemical environment and connectivity of the hydrogen and carbon
atoms. IR spectroscopy identifies the functional groups present. Mass spectrometry determines
the molecular weight and provides insight into the molecule's stability and fragmentation
pathways. The collective interpretation of these datasets leads to the unambiguous
confirmation of the chemical structure of dixylyl disulfide.
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 To cite this document: BenchChem. [Spectroscopic Analysis of Dixylyl Disulfide: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683433#spectroscopic-data-nmr-ir-ms-of-dixylyl-
disulphide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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